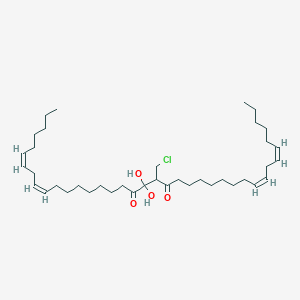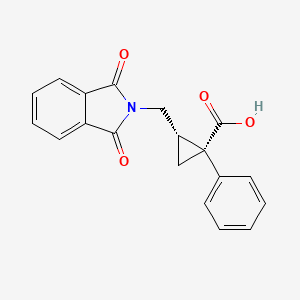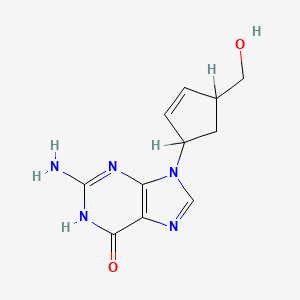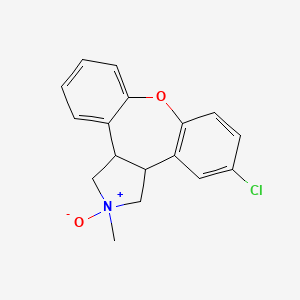![molecular formula C₂₀H₃₃N₃O₃ B1147041 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea CAS No. 391053-61-4](/img/no-structure.png)
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea exerts its pharmacological effects by inhibiting GSK-3, which is involved in various signaling pathways. GSK-3 regulates the activity of various transcription factors, including β-catenin, which plays a critical role in cell proliferation and differentiation. By inhibiting GSK-3, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes the accumulation of β-catenin, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to have various biochemical and physiological effects. In cancer cells, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In diabetes research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes insulin secretion by activating the β-catenin signaling pathway. In neurodegenerative disorder research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes neuronal differentiation by activating the Wnt signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for GSK-3, making it an ideal tool for studying the role of GSK-3 in various cellular processes. However, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea also has limitations. It has a short half-life and can be rapidly metabolized in vivo, which limits its therapeutic potential. Additionally, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea. One area of research is to develop more potent and selective GSK-3 inhibitors that can overcome the limitations of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea. Another area of research is to investigate the therapeutic potential of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can focus on understanding the molecular mechanisms underlying the pharmacological effects of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, which can lead to the development of new therapeutic strategies.
Métodos De Síntesis
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 4-chlorophenylisocyanate with cyclohexylamine, followed by the reaction of the resulting product with tert-butyl 2-amino-3-hydroxypropionate. The final step involves the reaction of the resulting product with phenylisocyanate to yield N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been extensively studied for its therapeutic potential in various diseases. In cancer research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to promote insulin secretion and improve glucose tolerance. In neurodegenerative disorder research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to promote neuronal differentiation and protect against neuronal damage.
Propiedades
Número CAS |
391053-61-4 |
|---|---|
Fórmula molecular |
C₂₀H₃₃N₃O₃ |
Peso molecular |
363.49 |
Sinónimos |
N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)

